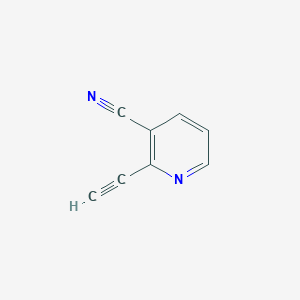

2-Ethynylpyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethynylpyridine-3-carbonitrile is a chemical compound with the molecular formula C8H4N2 and a molecular weight of 128.13 g/mol1. It is intended for research use only and not for human or veterinary use1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Ethynylpyridine-3-carbonitrile. However, there are general methods for the synthesis of pyridine derivatives23. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno [3,2-d] pyrimidin-4-ones2. Another method involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate3.Molecular Structure Analysis

The molecular structure analysis of 2-Ethynylpyridine-3-carbonitrile was not found in the search results. However, techniques such as Scanning Electron Microscopy (SEM), Confocal Laser Scanning Microscopy (CLSM), and Low Field Nuclear Magnetic Resonance (LF-NMR) are commonly used to analyze the relationship between the chemical, texture, rheology, microstructure, and water distribution of similar compounds45.Chemical Reactions Analysis

Specific chemical reactions involving 2-Ethynylpyridine-3-carbonitrile were not found in the search results. However, pyridine derivatives are known to undergo various reactions. For example, the majority of pyridinium salts are involved in further chemical reactions after the first electron transfer, like dimerization6.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethynylpyridine-3-carbonitrile were not found in the search results. However, it is known that its molecular weight is 128.13 g/mol1.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Methods : Research on pyridine derivatives, including those similar to 2-ethynylpyridine-3-carbonitrile, has explored various synthesis methods. A study demonstrated the synthesis of related compounds through novel protocols and examined their structural features using spectroscopy and X-ray analysis (Jukić et al., 2010). Another study discussed the synthesis of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, highlighting the creation of carbonitrile compounds through interaction with secondary amines (Landmesser et al., 2008).

Structural Insights : Investigations into the structural features of pyridine derivatives have been carried out. A study analyzed the crystal structures of certain pyridine-carbonitrile derivatives, discussing the planarity of the azafluorene ring system and intermolecular interactions (Venkateshan et al., 2020).

Optical and Spectroscopic Properties

Optical Properties : Research has explored the optical properties of pyridine derivatives, including their UV–vis absorption and fluorescence spectroscopy. These properties are significant for applications in materials science and photophysics (Cetina et al., 2010).

Spectroscopic Analysis : The spectroscopic properties of these compounds, including IR, NMR, and electronic spectroscopy, have been studied to understand their structural and electronic characteristics, essential for various scientific applications (Tranfić et al., 2011).

Applications in Photopolymerization and Inhibition

Photopolymerization Monitoring : Certain pyridine-3-carbonitrile derivatives have been studied for their role in monitoring photopolymerization processes. These compounds showed potential as fluorescent molecular sensors for different monomer polymerization, indicating their applicability in material science and engineering (Ortyl et al., 2019).

Inhibition Studies : Some pyridine derivatives have been evaluated for their inhibitory effects in biological systems, such as their potential as antimicrobial agents. These studies provide insight into the biological interactions and potential therapeutic applications of these compounds (El-Gamal et al., 2016).

Safety And Hazards

The safety data sheet for 2-Ethynylpyridine-3-carbonitrile was not found in the search results. However, similar compounds like 2-Ethynylpyridine and 3-Ethynylpyridine are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable solids and can cause skin irritation, serious eye irritation, and respiratory irritation89.

Zukünftige Richtungen

The future directions of 2-Ethynylpyridine-3-carbonitrile were not found in the search results. However, the future of synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis10.

Eigenschaften

IUPAC Name |

2-ethynylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-2-8-7(6-9)4-3-5-10-8/h1,3-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUNLKWJKLXKJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564348 |

Source

|

| Record name | 2-Ethynylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylpyridine-3-carbonitrile | |

CAS RN |

132898-81-8 |

Source

|

| Record name | 2-Ethynylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)